molecular formula C8H5F2N B3026528 2,3-Difluoro-5-methylbenzonitrile CAS No. 1003712-18-2

2,3-Difluoro-5-methylbenzonitrile

Cat. No.: B3026528
CAS No.: 1003712-18-2
M. Wt: 153.13
InChI Key: YHCHCXBCEMMYSF-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core. This compound is a colorless or pale yellow oily liquid with a strong odor. It is soluble in organic solvents such as ether and alcohol but insoluble in water .

Preparation Methods

The synthesis of 2,3-Difluoro-5-methylbenzonitrile typically involves a two-step process:

Chemical Reactions Analysis

2,3-Difluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride.

Scientific Research Applications

2,3-Difluoro-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylbenzonitrile involves its interaction with molecular targets through its nitrile and fluorine groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules .

Comparison with Similar Compounds

2,3-Difluoro-5-methylbenzonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

2,3-difluoro-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHCXBCEMMYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661260
Record name 2,3-Difluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-18-2
Record name 2,3-Difluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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